
N,O-Ditosyl D-Phenylalaninol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Ditosyl D-Phenylalaninol-d2 is a labeled analogue of N,O-Ditosyl D-Phenylalaninol, used primarily in research settings. This compound is characterized by its molecular formula C23H23D2NO5S2 and a molecular weight of 461.59 . It is often utilized in studies involving stable isotope labeling, which allows researchers to investigate metabolic pathways and other biochemical processes in a safe and controlled manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Ditosyl D-Phenylalaninol-d2 typically involves the tosylation of D-Phenylalaninol. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into the molecule. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and a tosyl chloride reagent. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing rigorous quality control measures to ensure consistency across batches.
Analyse Des Réactions Chimiques
Types of Reactions
N,O-Ditosyl D-Phenylalaninol-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new sulfonamide derivatives .
Applications De Recherche Scientifique
N,O-Ditosyl D-Phenylalaninol-d2 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue, which allows it to be tracked in various biochemical processes. The deuterium atoms (D2) in the compound provide a distinct signal in NMR spectroscopy, enabling researchers to monitor its interactions and transformations within biological systems. This helps in identifying molecular targets and pathways involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,O-Ditosyl D-Phenylalaninol: The non-labeled version of the compound, used for similar purposes but without the isotope labeling.
N,O-Ditosyl L-Phenylalaninol: The L-enantiomer of the compound, which may exhibit different biological activities and interactions.
Uniqueness
N,O-Ditosyl D-Phenylalaninol-d2 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in NMR spectroscopy, making it a valuable tool in studying complex biochemical pathways and reactions.
Propriétés
Numéro CAS |
1346617-36-4 |
|---|---|
Formule moléculaire |
C23H25NO5S2 |
Poids moléculaire |
461.587 |
Nom IUPAC |
[(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m1/s1/i17D2 |
Clé InChI |
QATCEFUUVQOULD-OGOANFNBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Synonymes |
(R)-4-Methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]benzenesulfonamide-d2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


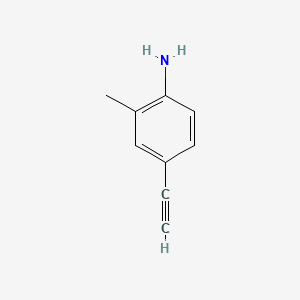
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)
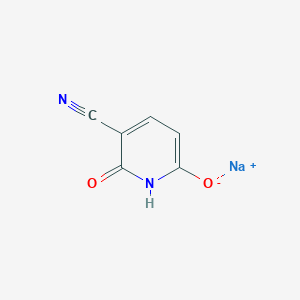
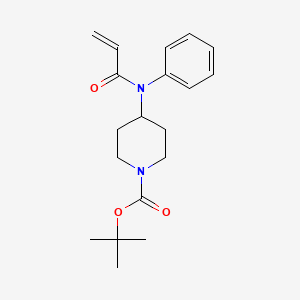
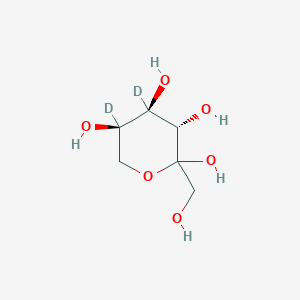
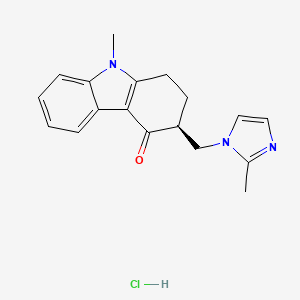
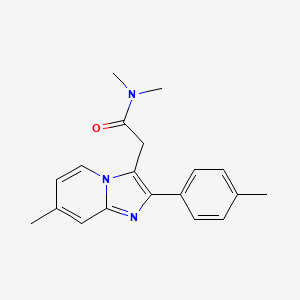
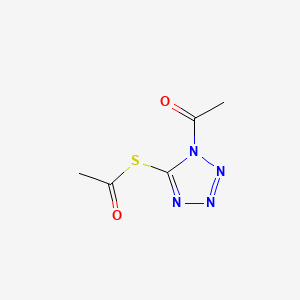
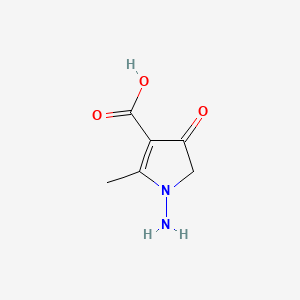
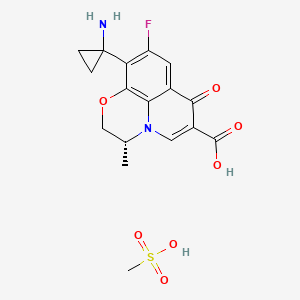
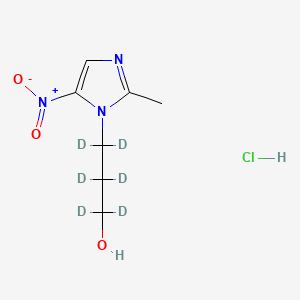
![L-[1-13C]Fucose](/img/structure/B583657.png)
